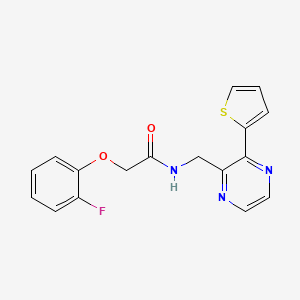
2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-fluorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, identified by its CAS number 2034397-05-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H14FN3O2S, with a molecular weight of approximately 343.4 g/mol. The compound features a fluorophenoxy group and a thiophen-pyrazine moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biological processes. The precise mechanisms remain under investigation, but preliminary studies suggest that it may act as an inhibitor for certain enzyme pathways linked to metabolic disorders.
Antidiabetic Potential
Recent studies highlight the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes. For instance, analogs based on similar frameworks have shown significant inhibitory activity against α-glucosidase, with IC₅₀ values indicating potent effects compared to established inhibitors like Acarbose .
Cytotoxicity and Selectivity
In vitro studies demonstrate that the compound exhibits low cytotoxicity on human normal hepatocyte cells (LO2), suggesting a favorable safety profile for therapeutic applications. This selectivity is critical for developing drugs that minimize adverse effects while effectively targeting pathological conditions .
Case Studies and Experimental Data
- Inhibitory Activity : A study utilizing molecular docking techniques indicated that the compound binds effectively to the active site of α-glucosidase, suggesting a non-competitive inhibition mechanism. This was supported by kinetic studies demonstrating its ability to modulate enzyme activity without directly competing with substrate binding .
- Metabolic Stability : Further investigations into the pharmacokinetics revealed that the compound maintains metabolic stability in rat plasma, an essential factor for oral bioavailability in potential drug formulations .
- Comparative Analysis : When compared to structurally similar compounds (e.g., those with different halogen substitutions), this compound exhibited enhanced selectivity and potency against targeted enzymes, indicating that the fluorine substitution plays a significant role in its biological activity.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C17H14FN3O2S |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 2034397-05-0 |
| IC₅₀ (α-glucosidase Inhibition) | ~2.11 μM |
| Cytotoxicity (LO2 Cells) | Non-cytotoxic |
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-12-4-1-2-5-14(12)23-11-16(22)21-10-13-17(20-8-7-19-13)15-6-3-9-24-15/h1-9H,10-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWDQDSFVATOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














